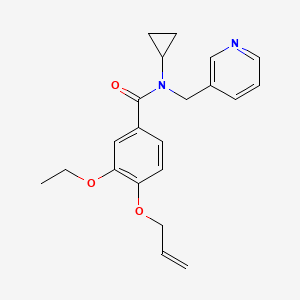![molecular formula C19H18N2O3S2 B4255395 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B4255395.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-thiophenesulfonamide
Overview
Description
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-thiophenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly known as NTS and has a molecular formula of C23H20N2O3S2.
Mechanism of Action
NTS acts as a selective dopamine receptor agonist, which means it binds to and activates a specific subtype of the dopamine receptor. This activation leads to an increase in the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and cognition. The increased release of dopamine can help alleviate the symptoms of Parkinson's disease. Additionally, NTS has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NTS have been extensively studied in various experimental models. NTS has been found to increase dopamine release in the brain, leading to improved motor function in animal models of Parkinson's disease. Additionally, NTS has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of NTS is its high selectivity for the dopamine receptor subtype, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, NTS has shown promising results in the treatment of various types of cancer. However, one of the limitations of NTS is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of NTS. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for the treatment of Parkinson's disease and cancer. Finally, more research is needed to investigate the potential side effects of NTS and to develop strategies to mitigate them.
Conclusion:
In conclusion, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-thiophenesulfonamide is a chemical compound that has shown promising results in the treatment of Parkinson's disease and cancer. The compound acts as a selective dopamine receptor agonist and induces apoptosis in cancer cells. However, further research is needed to determine the optimal dosage and administration route and to investigate potential side effects.
Scientific Research Applications
NTS has been widely studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and cancer research. The compound has been found to have a high affinity for a specific subtype of the dopamine receptor, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, NTS has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer.
properties
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19-10-16(20-26(23,24)17-8-9-25-13-17)12-21(19)11-15-6-3-5-14-4-1-2-7-18(14)15/h1-9,13,16,20H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCONBRNDBYRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NS(=O)(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide](/img/structure/B4255325.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4255345.png)
![N~2~-[2-(2-aminoethyl)-4-quinazolinyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine dihydrochloride](/img/structure/B4255352.png)

![1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B4255360.png)
![N-allyl-2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B4255376.png)
![N-[2-(hydroxymethyl)phenyl]-3-[(2-phenylazetidin-1-yl)methyl]benzamide](/img/structure/B4255378.png)
![2-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4255386.png)

![1-(2-amino-2-oxoethyl)-N-[(6-chloropyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B4255405.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4255410.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4255417.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4255418.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B4255425.png)